An In-depth Technical Guide to 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Scaffold of Latent Potential in Kinase Inhibition
An In-depth Technical Guide to 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one: A Scaffold of Latent Potential in Kinase Inhibition
Abstract
The pyrrolo[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, renowned for its role as a purine isostere and its successful application in the development of targeted therapies, particularly kinase inhibitors. This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one . While direct literature on this compound is sparse, this document leverages extensive data from closely related analogs to project its fundamental properties, propose a robust synthetic pathway, and outline a comprehensive strategy for its biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter within the kinase inhibitor landscape.
Introduction: The Promise of the Pyrrolo[2,3-d]pyrimidine Core
The pyrrolo[2,3-d]pyrimidine scaffold, a 7-deazapurine analog, has emerged as a cornerstone in the design of kinase inhibitors. Its structural mimicry of adenine allows for competitive binding at the ATP-binding site of a wide range of kinases, which are critical regulators of cellular processes.[1] Dysregulation of kinase activity is a known driver of numerous pathologies, most notably cancer, making them a prime target for therapeutic intervention.[1]
The versatility of the pyrrolo[2,3-d]pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] This has led to the successful development of several FDA-approved drugs. The subject of this guide, 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one, represents a unique iteration of this scaffold, featuring key reactive sites and a lactam moiety that suggests a distinct chemical and biological profile.
Core Compound Profile: 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one
While not extensively documented in peer-reviewed literature, the fundamental properties of this compound can be established through chemical databases and supplier information.
| Property | Value | Source |
| IUPAC Name | 2,4-dichloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one | Inferred |
| CAS Number | 1520452-96-3 | Achmem |
| Molecular Formula | C₆H₃Cl₂N₃O | Achmem |
| Molecular Weight | 204.01 g/mol | Achmem |
| Canonical SMILES | C1C2=C(NC1=O)N=C(N=C2Cl)Cl | Achmem |
Table 1: Basic Properties of 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one.[2]
Predicted Physicochemical Properties
Based on the properties of related pyrimidine derivatives, we can predict the following characteristics, which are crucial for its handling and formulation in experimental settings.[3]
| Property | Predicted Value/Characteristic | Rationale |
| pKa | Weakly acidic (lactam N-H) | The lactam proton is expected to have a pKa in the range of 8-10, typical for such functionalities. |
| Solubility | Poor aqueous solubility; Soluble in polar aprotic solvents (DMSO, DMF) | The planar, heterocyclic structure and presence of chlorine atoms suggest low water solubility.[4] |
| Stability | Stable under standard laboratory conditions. Potential for hydrolysis of chloro groups under strong basic/acidic conditions. | The dichloropyrimidine moiety is a key reactive handle. |
| Lipophilicity (LogP) | Moderately lipophilic | The combination of the polar lactam and nonpolar dichloropyrimidine suggests a balanced lipophilicity.[4] |
Table 2: Predicted Physicochemical Properties.
Proposed Synthesis and Chemical Reactivity
A robust and scalable synthesis is paramount for the exploration of any novel compound. Based on established methods for analogous pyrrolo[2,3-d]pyrimidines, a plausible synthetic route is proposed below.[5][6]
Synthetic Pathway
The synthesis logically commences from a readily available pyrimidine precursor, 6-aminouracil.
Caption: Proposed synthetic pathway for the target compound.
Step-by-Step Methodology:
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Cyclization to form the Pyrrole Ring: 6-aminouracil is reacted with chloroacetaldehyde in an aqueous solution with a mild base such as sodium bicarbonate.[5] The reaction is heated to facilitate the condensation and subsequent cyclization to form the bicyclic core, 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione.
-
Chlorination of the Pyrimidine Ring: The resulting dione is then treated with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), in the presence of an organic base like N,N-diisopropylethylamine.[5] This step converts the hydroxyl groups of the pyrimidine ring into reactive chloro groups, yielding 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Selective Hydrolysis/Oxidation: This final step is the most speculative and would require empirical optimization. A controlled hydrolysis or oxidation of the pyrrole ring at the 6-position is needed to introduce the ketone functionality. This might be achieved through various methods, potentially involving protection of the N7 position followed by a regioselective oxidation.
Key Reactive Sites and Derivatization Potential
The dichloro substitutions at the C2 and C4 positions are the primary handles for further chemical modification. These sites are susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities (amines, ethers, thioethers) to build a library of analogs for structure-activity relationship (SAR) studies.
Postulated Biological Activity: A Kinase Inhibitor Candidate
The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine strongly suggests that 2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one is a candidate for kinase inhibition.[1] Furthermore, recent studies on 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one derivatives have identified them as highly selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. This precedent reinforces the hypothesis that the target compound could exhibit activity against CDKs or other kinase families.
Caption: Postulated mechanism of competitive ATP inhibition.
A Roadmap for Experimental Evaluation
To validate the therapeutic potential of this compound, a systematic and rigorous experimental evaluation is necessary. The following protocols provide a comprehensive framework for its initial characterization.
Physicochemical Characterization Workflow
Caption: Workflow for physicochemical characterization.
Biological Evaluation: Kinase Inhibition Profiling
A tiered approach is recommended, starting with a broad screen and progressing to more focused assays.
Protocol 1: Broad Kinase Panel Screening
-
Objective: To identify the primary kinase targets of the compound.
-
Methodology: Utilize a commercial kinase panel (e.g., Eurofins, Reaction Biology) to screen the compound at a fixed concentration (typically 1-10 µM) against a large number of kinases (e.g., >400).
-
Data Analysis: Results are typically reported as percent inhibition relative to a control. "Hits" are identified as kinases inhibited above a certain threshold (e.g., >50% inhibition).
Protocol 2: IC₅₀ Determination for "Hit" Kinases
-
Objective: To determine the potency of the compound against the identified kinase targets.
-
Methodology: A luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, is a robust and high-throughput method.[7][8]
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions).
-
Kinase Reaction: In a 384-well plate, add the serially diluted compound. Add the kinase enzyme and incubate briefly to allow for binding. Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP. Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.[7]
Protocol 3: Cellular Target Engagement & Antiproliferative Assays
-
Objective: To confirm that the compound inhibits the target kinase in a cellular context and to assess its effect on cancer cell growth.
-
Methodology:
-
Cell Line Selection: Choose cancer cell lines known to be dependent on the "hit" kinase for survival and proliferation.
-
Target Engagement Assay: Use methods like Western Blot to measure the phosphorylation of the kinase's downstream substrate. A reduction in phosphorylation in compound-treated cells indicates target engagement.
-
Antiproliferative Assay: Treat the selected cell lines with a serial dilution of the compound for 72 hours. Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Conclusion and Future Directions
2,4-Dichloro-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one stands as a promising, yet largely unexplored, chemical entity. Its structural features, rooted in the well-validated pyrrolo[2,3-d]pyrimidine scaffold, strongly suggest its potential as a kinase inhibitor. The synthetic and evaluative frameworks presented in this guide provide a clear and actionable path for its characterization. Future work should focus on executing the proposed synthesis, confirming its structure, and undertaking the systematic biological evaluation outlined. The resulting SAR data from derivatization at the C2 and C4 positions will be invaluable in optimizing this scaffold into a potent and selective lead for further preclinical development.
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